molecular formula C₂₈H₄₂O₄ B017635 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol CAS No. 56648-80-7

1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol

Cat. No.: B017635
CAS No.: 56648-80-7
M. Wt: 442.6 g/mol
InChI Key: LMXAGBGXXBFGTC-UHFFFAOYSA-N
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Description

1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol, also known as 2-linoleoyl-1,3-benzylidene-rac-glycerol, is a lipid-based molecule with a wide range of applications in scientific research. It is a derivative of glycerol and linoleic acid, and is commonly used as a substrate in enzymatic reactions. It has been studied extensively for its biochemical and physiological effects, and its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Chromatographic Separation

1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol has been utilized in studies exploring the separation of triacylglycerol isomers using high-performance liquid chromatography (HPLC). The research by Nagai et al. (2011) employed a recycle HPLC system with a chiral column for the enantiomeric separation of various asymmetric triacylglycerols, indicating its potential for detailed lipid analysis in complex mixtures (Nagai et al., 2011).

Phospholipid Synthesis

In the field of lipid chemistry, this compound has been involved in the synthesis of phospholipid structures. Stamatov and Gronowitz (1990) described the synthesis of cholecalciferyl-3-0-(N,N-dimethylamido)thiophosphate derivatives using 1,3-benzylidene-rac-glycerol, highlighting its role in creating new model types of phospholipid structures (Stamatov & Gronowitz, 1990).

Analysis of Vegetable Oils

The compound has been applied in the analysis of diacylglycerols from vegetable oils. Lo et al. (2004) investigated the separation of positional isomers of diacylglycerols (DAG) from vegetable oils by reversed-phase HPLC. This work underscores the compound's relevance in food science and lipid analysis (Lo et al., 2004).

Polymorphic Behavior Studies

The polymorphic behavior of triacylglycerol compounds, including this compound, has been a subject of study. Bayés-García et al. (2013) examined the crystallization and transformation of polymorphic forms in triacylglycerols, providing insights into the thermal properties and stability of these compounds (Bayés-García et al., 2013).

Biomedical Applications

In the biomedical and pharmaceutical fields, research by Zhang and Grinstaff (2013) reported the synthesis of poly(benzyl 1,2-glycerol carbonate)s, involving atactic and isotactic linear poly(benzyl 1,2-glycerol carbonate)s derived from rac-/benzyl glycidyl ether. These polymers, including this compound derivatives, show promise for use in degradable polymers for biomedical applications (Zhang & Grinstaff, 2013).

Properties

IUPAC Name

(2-phenyl-1,3-dioxan-5-yl) octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h6-7,9-10,16-18,20-21,26,28H,2-5,8,11-15,19,22-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXAGBGXXBFGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348131
Record name 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56648-80-7
Record name 1,3-O-Benzylidene-2-linoleoyl-(rac)-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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